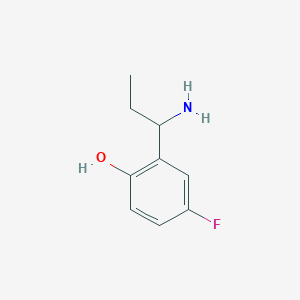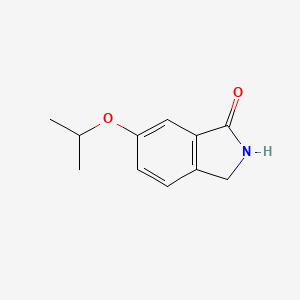
(1S)-1-(2-bromo-3-methylphenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(2-bromo-3-methylphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with an ethane-1,2-diamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-bromo-3-methylphenyl)ethane-1,2-diamine typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 2-bromo-3-methylphenyl.
Amination: The brominated product is then subjected to amination using ethane-1,2-diamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, with optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(2-bromo-3-methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(2-bromo-3-methylphenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (1S)-1-(2-bromo-3-methylphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The bromine and amine groups play a crucial role in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine: Similar structure with a chlorine atom instead of bromine.
(1S)-1-(2-fluoro-3-methylphenyl)ethane-1,2-diamine: Similar structure with a fluorine atom instead of bromine.
(1S)-1-(2-iodo-3-methylphenyl)ethane-1,2-diamine: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (1S)-1-(2-bromo-3-methylphenyl)ethane-1,2-diamine imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Eigenschaften
Molekularformel |
C9H13BrN2 |
|---|---|
Molekulargewicht |
229.12 g/mol |
IUPAC-Name |
(1S)-1-(2-bromo-3-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13BrN2/c1-6-3-2-4-7(9(6)10)8(12)5-11/h2-4,8H,5,11-12H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
CKVUQQTVFYCJHJ-MRVPVSSYSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)[C@@H](CN)N)Br |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(CN)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


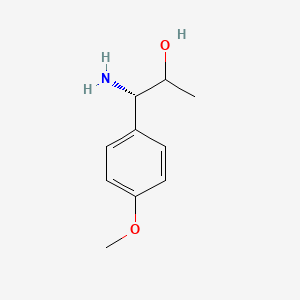
![Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate](/img/structure/B13050908.png)

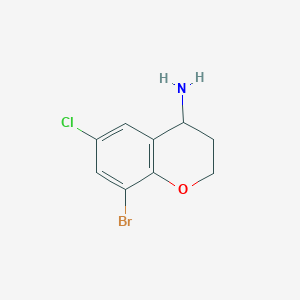
![N-[(dimethylamino)methylene]-N'-methylthiourea](/img/structure/B13050918.png)
![(3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050924.png)
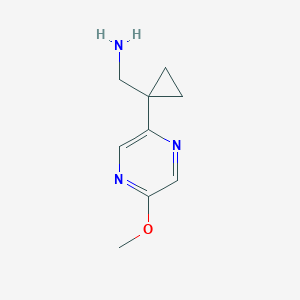
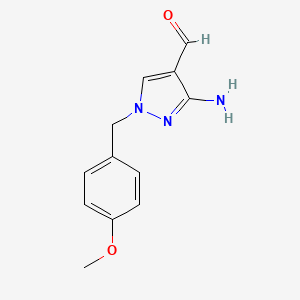
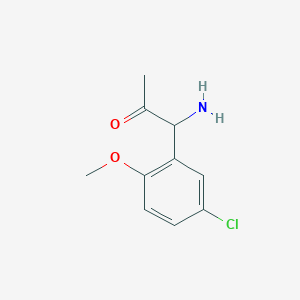

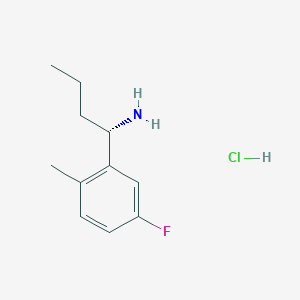
![4-[(dimethylamino)methylidene]-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B13050940.png)
